molecular formula C21H26N2O6S B2705245 N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-phenoxyacetamide CAS No. 921927-14-2

N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-phenoxyacetamide

Cat. No.: B2705245
CAS No.: 921927-14-2
M. Wt: 434.51
InChI Key: JIAYFCSJTXZIGH-UHFFFAOYSA-N
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Description

The compound “N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-phenoxyacetamide” belongs to a class of organic compounds known as tetrahydroisoquinolines . These are compounds containing a tetrahydroisoquinoline moiety, which consists of a benzene connected to a 1-azabicyclo[2.2.2]octane .


Synthesis Analysis

Tetrahydroisoquinolines can be synthesized using various methods. One such method involves the Pictet-Spengler reaction , which is a chemical reaction used to synthesize tetrahydroisoquinolines . Another method involves the reaction of 2-(3,4-dimethoxyphenyl)ethan-1-amine with aliphatic nitro compounds in polyphosphoric acid .


Molecular Structure Analysis

The molecular structure of this compound includes a tetrahydroisoquinoline core, which is a bicyclic structure consisting of a benzene ring fused to a nitrogen-containing seven-membered ring . This core is substituted with various functional groups, including a sulfonyl group, an ethyl group, and a phenoxyacetamide group .


Chemical Reactions Analysis

Tetrahydroisoquinolines can undergo various chemical reactions. For example, they can react with acyl iso(thio)cyanates to afford 1,2-fused oxo- and thioxodihydropyrimidoisoquinolines and thiouracyloisoquinolines .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the sulfonyl group could potentially increase its acidity, while the dimethoxy groups could influence its polarity .

Scientific Research Applications

Quinazoline Antifolate Thymidylate Synthase Inhibitors

The synthesis of new N10-propargylquinazoline antifolates showcases the exploration of nitrogen, oxygen, sulfur, and chlorine substituents in the C2 position for potential antitumor applications. These compounds are tested as inhibitors of thymidylate synthase (TS), a key enzyme in DNA synthesis, indicating their relevance in cancer treatment research. Specifically, the C2-methoxy analogue demonstrated comparable potency to existing TS inhibitors, suggesting its potential as a novel antitumor agent due to enhanced aqueous solubility and potency in culture (Marsham et al., 1989).

Metabolic Pathways of Almorexant

Investigation into the metabolic pathways of Almorexant, a dual orexin receptor antagonist, reveals extensive metabolism and elimination patterns in humans. This study provides insights into how such compounds are processed within the body, which is critical for the development of therapeutics with optimal efficacy and safety profiles. Identifying primary metabolites and understanding their formation and excretion routes are essential aspects of drug development (Dingemanse et al., 2013).

Synthesis of Tetrahydroisoquinoline Derivatives

Research into the synthesis of 1-substituted 6,7-dimethoxy-3,3,4-trimethyl-3,4-dihydroisoquinolines via three-component condensation offers a glimpse into the chemical methods used to create complex organic molecules. These synthetic strategies are crucial for producing compounds that can be further tested for various biological activities, including their potential use in medicinal chemistry (Shklyaev et al., 2009).

Structural Aspects of Salt and Inclusion Compounds

The study of amide-containing isoquinoline derivatives and their interaction with mineral acids to form gels or crystalline salts expands our understanding of molecular structures and their properties. These findings have implications for the development of materials with specific physical characteristics, which could be applied in drug formulation and delivery systems (Karmakar et al., 2007).

Antioxidant Profile of Ethoxyquin Analogues

The exploration of 6-(Ethylthio)-, 6-(ethylseleno)-, and 6-(ethyltelluro)-2,2,4-trimethyl-1,2-dihydroquinoline as heavier chalcogen analogues of ethoxyquin for their chain-breaking antioxidative capacity and thiol peroxidase activity highlights the chemical diversity in searching for effective antioxidants. Such research is pivotal in finding compounds that can protect biological systems from oxidative stress, a factor in many diseases (Kumar et al., 2007).

Properties

IUPAC Name

N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]-2-phenoxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O6S/c1-27-19-12-16-8-10-23(14-17(16)13-20(19)28-2)30(25,26)11-9-22-21(24)15-29-18-6-4-3-5-7-18/h3-7,12-13H,8-11,14-15H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIAYFCSJTXZIGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)S(=O)(=O)CCNC(=O)COC3=CC=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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